molecular formula C15H22O10 B12105599 Methyl beta-D-glucopyranoside tetraacetate CAS No. 4860-85-9

Methyl beta-D-glucopyranoside tetraacetate

Cat. No.: B12105599
CAS No.: 4860-85-9
M. Wt: 362.33 g/mol
InChI Key: UYWUMFGDPBMNCA-UHFFFAOYSA-N
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Description

It is a white crystalline powder with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-D-glucopyranoside tetraacetate is typically synthesized through the acetylation of methyl beta-D-glucopyranoside. The process involves the reaction of methyl beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the glucose molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-D-glucopyranoside tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl beta-D-glucopyranoside tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl beta-D-glucopyranoside tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release methyl beta-D-glucopyranoside, which can then participate in various metabolic pathways. The acetyl groups can also be involved in acetylation reactions, influencing the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-glucopyranoside tetraacetate
  • Methyl beta-D-galactopyranoside tetraacetate
  • Methyl beta-D-xylopyranoside tetraacetate

Uniqueness

Methyl beta-D-glucopyranoside tetraacetate is unique due to its specific structure and reactivity. The presence of four acetyl groups provides distinct chemical properties, making it a valuable compound in synthetic chemistry and research. Its ability to undergo various chemical reactions and its role as a precursor for other bioactive compounds highlight its importance .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964093
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0
Record name NSC51250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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